叔丁基2-羟基氮杂庚烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

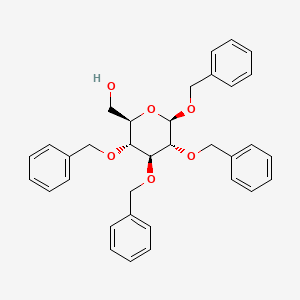

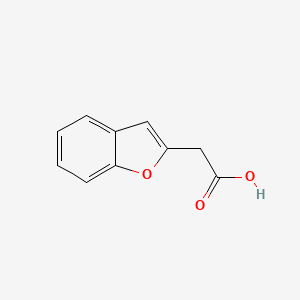

Tert-butyl 2-hydroxyazepane-1-carboxylate is a compound of interest in the field of synthetic organic chemistry, particularly due to its potential applications in pharmaceuticals and as an intermediate in various chemical reactions. The compound is characterized by the presence of a tert-butyl group, a hydroxyazepane ring, and a carboxylate moiety. It is related to other tert-butyl compounds that have been synthesized and studied for their chemical properties and potential applications in drug development and materials science.

Synthesis Analysis

The synthesis of related tert-butyl compounds has been demonstrated in several studies. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was established for multikilogram production . This synthesis involved intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol. Similarly, the multigram asymmetric synthesis of a chiral tetraazamacrocycle with tert-butyl ester groups was developed, highlighting the versatility of tert-butyl compounds in synthesizing complex structures with high optical purity . These studies provide insights into the methodologies that could be applied to the synthesis of tert-butyl 2-hydroxyazepane-1-carboxylate.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds has been elucidated using various analytical techniques. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, and its structure was determined via single crystal X-ray diffraction analysis . Another study on the chiral version of this compound provided additional structural information, confirming the bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups . These findings are relevant for understanding the molecular structure of tert-butyl 2-hydroxyazepane-1-carboxylate, as they demonstrate the structural characterization of similar compounds.

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. For instance, tert-butyl phenylazocarboxylates have been used in nucleophilic substitutions and radical reactions, showcasing their utility as building blocks in synthetic chemistry . The generation and reactions of lithiated tert-butyl cyclopropanecarboxylates have also been explored, with these compounds undergoing reactions with alkyl halides, aldehydes, acyl chlorides, and heteroelectrophiles . These studies suggest that tert-butyl 2-hydroxyazepane-1-carboxylate could similarly engage in diverse chemical transformations, making it a valuable compound for further research.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are crucial for their practical applications. The isolation and characterization of (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate using chiral supercritical fluid chromatography (SFC) exemplify the importance of understanding these properties for the separation and purification of enantiomers . The high optical purity achieved in these syntheses indicates the potential for tert-butyl 2-hydroxyazepane-1-carboxylate to be synthesized and isolated with similar precision, which is important for its use in enantioselective reactions and pharmaceutical applications.

科学研究应用

1. 手性分离和表征

叔丁基2-羟基氮杂庚烷-1-羧酸酯已用于手性分离领域。例如,Carry 等人(2013 年)报道了其对映体 (S)-(+)-叔丁基-3-羟基氮杂庚烷-1-羧酸酯的分离和表征,通过手性超临界流体色谱法 (SFC)。该方法有效地分离了对映体并鉴定了该化合物的立体化学(Carry 等,2013 年)。

2. 合成关键中间体的作用

该化合物在合成各种药物的关键中间体中起着至关重要的作用。例如,Gomi 等人(2012 年)利用该化合物建立了 (S)-叔丁基 3-甲基-1,4-二氮杂庚烷-1-羧酸酯(Rho 激酶抑制剂 K-115 的关键中间体)的实用合成方法(Gomi 等,2012 年)。

3. 在聚合物合成中的用途

在聚合物科学领域,叔丁基2-羟基氮杂庚烷-1-羧酸酯已被用于创建具有特定功能的高分子量聚合物。例如,Rahimian 等人(2002 年)讨论了使用带有叔丁基酯基团的有机三烷氧基硅烷制备具有羧酸酯官能团的高分子量聚倍半硅氧烷(Rahimian 等,2002 年)。

4. 在有机合成和药物化学中

该化合物已在有机合成和药物化学中得到应用。例如,Bradshaw 等人(2008 年)在合成选择性毒蕈碱 (M3) 受体拮抗剂中使用了叔丁基 2-羟基氮杂庚烷-1-羧酸酯的衍生物(Bradshaw 等,2008 年)。

5. 在先进材料开发中

叔丁基2-羟基氮杂庚烷-1-羧酸酯也有助于开发先进材料。Sun 等人(2015 年)使用叔丁基部分合成了新的苯并噻唑改性咔唑衍生物,用于检测挥发性酸蒸气,展示了其在材料科学应用中的多功能性(Sun 等,2015 年)。

属性

IUPAC Name |

tert-butyl 2-hydroxyazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(12)13/h9,13H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMNPYZNPVXWGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCCC1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441064 |

Source

|

| Record name | tert-Butyl 2-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-hydroxyazepane-1-carboxylate | |

CAS RN |

178172-34-4 |

Source

|

| Record name | tert-Butyl 2-hydroxyazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)